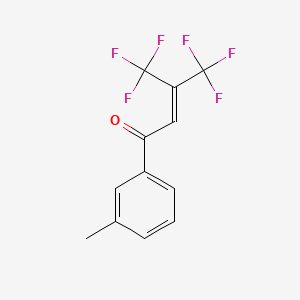
4,4,4-Trifluoro-1-(3-methylphenyl)-3-(trifluoromethyl)but-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,4-Trifluoro-1-(3-methylphenyl)-3-(trifluoromethyl)but-2-en-1-one is an organic compound that belongs to the class of fluorinated ketones. These compounds are known for their unique chemical properties and potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of trifluoromethyl groups in the molecule imparts significant stability and reactivity, making it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-1-(3-methylphenyl)-3-(trifluoromethyl)but-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylbenzaldehyde and trifluoroacetone.
Condensation Reaction: The key step involves a condensation reaction between 3-methylbenzaldehyde and trifluoroacetone in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms the desired enone product.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification methods such as distillation or crystallization are employed to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4,4,4-Trifluoro-1-(3-methylphenyl)-3-(trifluoromethyl)but-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the enone to the corresponding alcohol or alkane.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
4,4,4-Trifluoro-1-(3-methylphenyl)-3-(trifluoromethyl)but-2-en-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials with unique properties, such as fluorinated polymers.
Mécanisme D'action
The mechanism of action of 4,4,4-Trifluoro-1-(3-methylphenyl)-3-(trifluoromethyl)but-2-en-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups can enhance the compound’s binding affinity to target proteins or enzymes, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4,4-Trifluoro-1-phenyl-3-(trifluoromethyl)but-2-en-1-one: Similar structure but lacks the methyl group on the phenyl ring.
4,4,4-Trifluoro-1-(4-methylphenyl)-3-(trifluoromethyl)but-2-en-1-one: Similar structure with the methyl group in a different position on the phenyl ring.
Uniqueness
4,4,4-Trifluoro-1-(3-methylphenyl)-3-(trifluoromethyl)but-2-en-1-one is unique due to the specific positioning of the trifluoromethyl groups and the methyl group on the phenyl ring. This unique structure can result in distinct chemical properties and reactivity compared to similar compounds.
Propriétés
Numéro CAS |
35443-93-7 |
|---|---|
Formule moléculaire |
C12H8F6O |
Poids moléculaire |
282.18 g/mol |
Nom IUPAC |
4,4,4-trifluoro-1-(3-methylphenyl)-3-(trifluoromethyl)but-2-en-1-one |
InChI |
InChI=1S/C12H8F6O/c1-7-3-2-4-8(5-7)9(19)6-10(11(13,14)15)12(16,17)18/h2-6H,1H3 |
Clé InChI |
CJBVYGKUMVNXIU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C(=O)C=C(C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2',2'-Dichloro-6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,1'-cyclopropane]](/img/structure/B14692562.png)
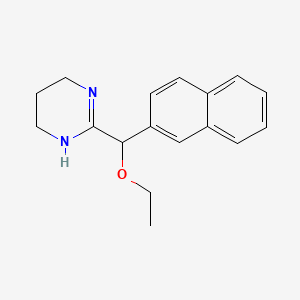
![6-(7-Fluoro-9h-fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione](/img/structure/B14692565.png)
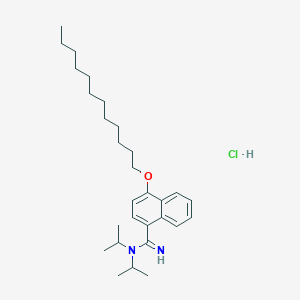
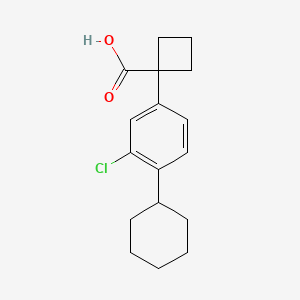

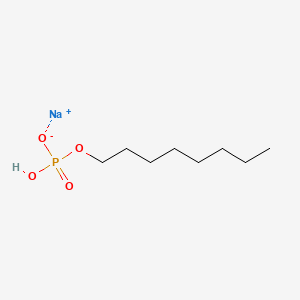
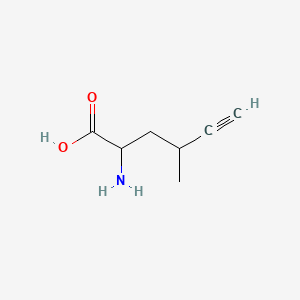
![1,1',1''-[Benzene-1,2,4-triyltri(ethene-2,1-diyl)]tribenzene](/img/structure/B14692600.png)
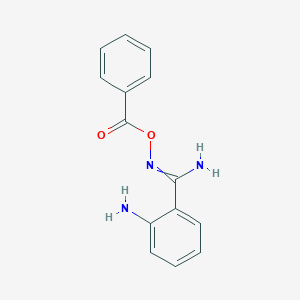
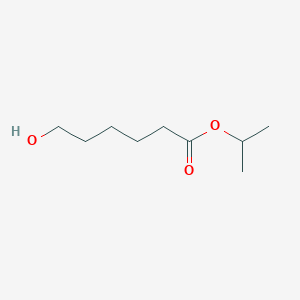
![1-Ethenylspiro[2.4]hepta-4,6-diene](/img/structure/B14692625.png)
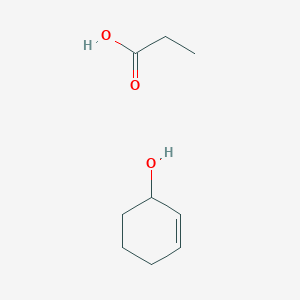
![1-methyl-4-[(2S)-6-methylhepta-4,6-dien-2-yl]benzene](/img/structure/B14692651.png)
